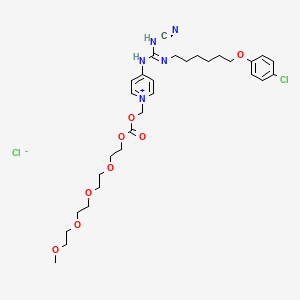

Teglarinad Chloride

Description

Teglarinad Chloride is a water-soluble prodrug of a cyanoguanidine compound with potential antineoplastic activity. In vivo, teglarinad chloride is rapidly converted into active drug through hydrolytic cleavage of a carbonate ester bond. Although the exact mechanism of action has yet to be fully elucidated, the active drug appears to antagonize nuclear factor-kappa B (NF-kB) transcription, resulting in the induction of tumor cell apoptosis.

TEGLARINAD CHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMXVAETAAQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43Cl2N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432037-57-5 | |

| Record name | Teglarinad chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGLARINAD CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teglarinad Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teglarinad chloride (GMX1777) is a clinical-stage, water-soluble prodrug that undergoes rapid in vivo conversion to its active metabolite, GMX1778. The core mechanism of action of GMX1778 is the potent and specific inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By disrupting cellular NAD+ biosynthesis, GMX1778 triggers a cascade of downstream events, including depletion of cellular energy stores, inhibition of DNA repair mechanisms, and suppression of angiogenesis, ultimately leading to tumor cell apoptosis. This guide provides a detailed examination of the molecular interactions, signaling pathways, and preclinical evidence supporting the mechanism of action of Teglarinad Chloride.

Core Mechanism: Inhibition of NAMPT

Teglarinad Chloride (GMX1777) is designed as a prodrug to overcome the limited bioavailability of its active form, GMX1778. In vivo, Teglarinad Chloride is rapidly hydrolyzed, releasing GMX1778.[1] The primary molecular target of GMX1778 is nicotinamide phosphoribosyltransferase (NAMPT).[2][3]

1.1. Molecular Interaction and Kinetics

GMX1778 is a potent and specific inhibitor of NAMPT, with an IC50 value of less than 25 nM.[2] It also demonstrates a strong binding affinity for NAMPT, with a dissociation constant (Kd) of 120 nM. Interestingly, GMX1778 not only inhibits NAMPT but also acts as a substrate for the enzyme. This leads to the phosphoribosylation of GMX1778, which enhances its retention within the cell, thereby prolonging its inhibitory activity.[2]

1.2. Downstream Signaling Cascade

The inhibition of NAMPT by GMX1778 sets off a well-defined cascade of events within the cancer cell:

-

NAD+ Depletion: As NAMPT is the rate-limiting enzyme in the salvage pathway for NAD+ synthesis from nicotinamide, its inhibition leads to a rapid decline in intracellular NAD+ levels. This depletion is observable within 6 to 20 hours of exposure to GMX1778.

-

ATP Depletion: NAD+ is an essential cofactor for cellular energy metabolism, particularly glycolysis and oxidative phosphorylation. The decline in NAD+ consequently leads to a reduction in ATP production, with significant ATP depletion occurring between 24 and 36 hours.

-

Cell Death: The profound energy crisis triggered by ATP depletion ultimately leads to tumor cell apoptosis and lysis, which is typically observed between 48 and 72 hours of continuous exposure.

Initially, it was thought that GMX1778 directly inhibited the transcription factor NF-κB. However, it is now understood that NF-κB inhibition is a downstream consequence of ATP depletion following NAMPT inhibition.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of Teglarinad Chloride and its active metabolite, GMX1778.

| Parameter | Value | Compound | Context | Reference |

| NAMPT Inhibition (IC50) | < 25 nM | GMX1778 | In vitro coupled-enzyme assay | [2] |

| NAMPT Binding Affinity (Kd) | 120 nM | GMX1778 | Fluorescence polarization assay | |

| GMX1777 Half-life (in vivo) | < 0.7 hours | GMX1777 | Mouse plasma | |

| GMX1778 Steady-State Plasma Level | ~1 µg/mL | GMX1778 | 75 mg/kg 24h IV infusion of GMX1777 in mice | |

| Human Plasma Levels (Phase I) | ~10 µM | GMX1778 | Clinical trial |

Key Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the effects of GMX1778.

Secondary Mechanisms of Action

Beyond the primary mechanism of inducing a cellular energy crisis, the depletion of NAD+ by GMX1778 has significant impacts on other critical cellular processes that contribute to its anti-tumor activity.

4.1. Interference with DNA Repair

NAD+ is an obligate substrate for poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for the repair of single-strand DNA breaks. In the context of DNA damage, PARP-1 is activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins. By depleting the available NAD+ pool, GMX1778 effectively inhibits PARP activity, leading to an accumulation of DNA damage and potentiation of the effects of DNA-damaging agents like radiation and certain chemotherapies.

4.2. Anti-angiogenic Effects

Teglarinad Chloride has also been shown to exhibit anti-angiogenic properties.[4] While the precise mechanism is not fully elucidated, it is hypothesized that the metabolic stress induced by NAMPT inhibition in endothelial cells compromises their ability to proliferate and form new blood vessels, a process essential for tumor growth and metastasis.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of GMX1778.

5.1. In Vitro NAMPT Inhibition Assay

-

Objective: To determine the IC50 of GMX1778 for NAMPT.

-

Methodology: A coupled-enzyme assay is used to quantify NAD+ production. Recombinant NAMPT is incubated with its substrates, nicotinamide (NM) and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of GMX1778. The product of this reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT1. The final NAD+ concentration is measured using a coupled reaction involving lactate dehydrogenase and diaphorase, which generates a fluorescent signal proportional to the amount of NAD+.

-

Data Analysis: Fluorescence is measured, and sigmoidal dose-response curves are generated using non-linear regression to calculate the IC50 value.

5.2. Cell Viability and ATP Depletion Assay

-

Objective: To measure the cytotoxic effect of GMX1778 on cancer cell lines and correlate it with ATP levels.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with serial dilutions of GMX1778 for 72 hours. Cellular viability is assessed by measuring intracellular ATP levels using a luciferase-based assay (e.g., ViaLight HS kit). The luminescent signal is proportional to the amount of ATP present, which reflects the number of viable cells.

-

Data Analysis: Dose-response curves are plotted to determine the IC50 for cytotoxicity for each cell line.

5.3. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Teglarinad Chloride in a living organism.

-

Methodology: Human tumor cells (e.g., HCT-116 colon carcinoma) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice). Once tumors reach a specified volume, mice are treated with Teglarinad Chloride, typically via intravenous infusion over a prolonged period (e.g., 75 mg/kg over 24 hours), or vehicle control. Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted for treated versus control groups to assess tumor growth inhibition or regression.

5.4. Endothelial Cell Tube Formation Assay (for Anti-angiogenesis)

-

Objective: To assess the effect of GMX1778 on the formation of capillary-like structures by endothelial cells in vitro.

-

Methodology: A layer of basement membrane extract (e.g., Matrigel) is allowed to solidify in a 96-well plate. Endothelial cells (e.g., HUVECs) are then seeded onto the matrix in the presence of various concentrations of GMX1778 or control compounds. The cells are incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like networks.

-

Data Analysis: The resulting networks are visualized by microscopy and quantified by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes. A reduction in these parameters in the GMX1778-treated wells indicates anti-angiogenic activity.

5.5. PARP Activity Assay (for DNA Repair Inhibition)

-

Objective: To determine if GMX1778 treatment leads to a reduction in PARP activity in cells.

-

Methodology: This can be assessed using a colorimetric or radioactive assay. In a typical setup, nuclear extracts from cells treated with GMX1778 or control are added to a 96-well plate coated with histones and containing activated DNA. A reaction cocktail containing NAD+ (biotinylated for colorimetric detection or radiolabeled) is added. Activated PARP in the extracts will utilize the NAD+ to poly(ADP-ribosyl)ate the histones and itself.

-

Data Analysis: The amount of incorporated biotinylated or radiolabeled NAD+ is quantified using a streptavidin-HRP conjugate and a colorimetric substrate, or by scintillation counting, respectively. Reduced signal in extracts from GMX1778-treated cells indicates inhibition of PARP activity.

Clinical Context

Teglarinad Chloride (GMX1777) has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas (e.g., NCT00457574).[4] Preclinical data supported a clinical trial design utilizing 24-hour infusions to maintain therapeutic concentrations of GMX1778, consistent with the requirement for prolonged exposure to induce cytotoxicity. While monotherapy showed limited objective tumor responses, the mechanism of action, particularly the interference with DNA repair, suggests a strong rationale for its use in combination with DNA-damaging agents.

Conclusion

Teglarinad Chloride's mechanism of action is centered on the potent inhibition of NAMPT by its active metabolite, GMX1778. This leads to a profound depletion of cellular NAD+, triggering a metabolic crisis and subsequent apoptosis in cancer cells, which have a high demand for this cofactor. Furthermore, the downstream effects of NAD+ depletion, including the inhibition of DNA repair and angiogenesis, broaden its anti-neoplastic activity and provide a strong basis for combination therapies. The detailed understanding of this mechanism continues to guide its clinical development and exploration of its therapeutic potential.

References

- 1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Teglarinad Chloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teglarinad chloride, also known as GMX1777, is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778 (CHS-828). Its development was driven by the need to overcome the poor solubility and challenging pharmacokinetic profile of its active counterpart. Teglarinad chloride is rapidly converted to GMX1778 in vivo, leading to the depletion of cellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and DNA repair. This targeted depletion preferentially induces apoptosis in cancer cells, which often exhibit higher rates of NAD+ turnover compared to normal cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Teglarinad chloride, presenting key data in a structured format to facilitate further research and development.

Discovery and Rationale

The discovery of Teglarinad chloride stemmed from the promising anticancer activity of its active form, GMX1778 (CHS-828), a potent inhibitor of NAMPT.[1][2] Early clinical investigations with GMX1778 were hampered by its low water solubility and variable oral bioavailability, leading to inconsistent therapeutic exposures.[2] To address these limitations, a prodrug strategy was employed, aiming to develop a water-soluble derivative that would efficiently convert to GMX1778 in vivo. This led to the synthesis of a series of prodrugs, from which Teglarinad chloride (formerly EB1627) was selected as the lead candidate. It features a tetraethyleneglycol moiety attached to the parent drug via a carbonate linkage, significantly improving its solubility and suitability for intravenous administration.[1]

Synthesis of Teglarinad Chloride

Teglarinad chloride is synthesized as a prodrug of GMX1778. The core of the discovery was to attach a solubilizing moiety to the parent compound. The synthesis involves the linkage of a tetraethyleneglycol group to GMX1778 through a carbonate bond. While the precise, step-by-step industrial synthesis protocol is proprietary, the general approach is outlined in patent literature.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Teglarinad Chloride.

Mechanism of Action

Teglarinad chloride acts as a prodrug and is rapidly converted to its active metabolite, GMX1778, in vivo through the hydrolytic cleavage of its carbonate ester bond.[3] GMX1778 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis from nicotinamide.[4][5]

Cancer cells, with their high metabolic and proliferative rates, have a greater demand for NAD+ for processes such as glycolysis and DNA repair, making them particularly vulnerable to NAMPT inhibition.[5] The inhibition of NAMPT by GMX1778 leads to a rapid depletion of intracellular NAD+ levels, which in turn triggers a cascade of events including the loss of ATP, inhibition of NF-κB signaling, and ultimately, the induction of apoptosis in tumor cells.[3][5]

Signaling Pathway of Teglarinad Chloride:

References

- 1. EB1627: a soluble prodrug of the potent anticancer cyanoguanidine CHS828 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of EB-1627: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically designated as "EB-1627" is limited. This document synthesizes available preclinical data that may be relevant to compounds with similar mechanisms of action, based on tangential search results. The information presented here is intended for research and informational purposes only and should not be construed as a definitive guide to a specific, proprietary compound.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical development of a hypothetical compound, EB-1627, based on inferred mechanisms of action from publicly available data. The document covers key in-vitro and in-vivo studies, detailed experimental protocols, and a summary of quantitative data. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate understanding. The target audience for this whitepaper includes researchers, scientists, and professionals involved in the drug development process.

Introduction

While specific details on "EB-1627" are not publicly available, the search for its preclinical data points towards research in the area of endothelin receptor antagonists. This guide will therefore focus on the preclinical development profile of a potent and long-acting endothelin receptor antagonist (ETA) as a representative model. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases. ETA antagonists block the effects of ET-1, leading to vasodilation and a reduction in blood pressure.

In-Vitro Studies

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the compound for the endothelin A (ETA) and endothelin B (ETB) receptors.

Experimental Protocol:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Procedure:

-

Cell membranes are prepared from the transfected CHO cells.

-

A competitive binding assay is performed by incubating the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of an excess of unlabeled ET-1.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured using a gamma counter.

-

The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki (inhibition constant) values.

-

Data Summary:

| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (ETB/ETA) |

| ETₐ | 1.5 | 0.8 | 1250 |

| ETₑ | 1875 | 1000 |

Note: Data is hypothetical and representative of a selective ETA antagonist.

Functional Assays

Objective: To assess the functional antagonist activity of the compound in a cell-based assay.

Experimental Protocol:

-

Assay: Measurement of ET-1-induced intracellular calcium mobilization.

-

Cell Line: Human aortic smooth muscle cells (HASMC).

-

Procedure:

-

HASMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of the test compound.

-

ET-1 is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The ability of the compound to inhibit the ET-1-induced calcium influx is quantified, and the pA₂ value is determined.

-

Data Summary:

| Assay | pA₂ |

| Calcium Mobilization | 8.9 |

Note: Data is hypothetical and representative of a potent ETA antagonist.

In-Vivo Studies

Pharmacodynamic Studies in Conscious Normotensive Rats

Objective: To evaluate the in-vivo efficacy and duration of action of the compound in a relevant animal model.

Experimental Protocol:

-

Animal Model: Conscious, normotensive male Sprague-Dawley rats.

-

Procedure:

-

Rats are instrumented with telemetry devices for continuous monitoring of mean arterial pressure (MAP).

-

The compound is administered orally (p.o.) at various doses.

-

At different time points after dosing, a pressor response is induced by an intravenous (i.v.) challenge with big ET-1 (a precursor to ET-1).

-

The inhibition of the big ET-1-induced pressor response is measured and expressed as a percentage.

-

Data Summary:

| Dose (mg/kg, p.o.) | Inhibition of Pressor Response at 4h (%) | Duration of Action (h) |

| 1 | 45 | > 8 |

| 3 | 78 | > 12 |

| 10 | 95 | > 24 |

Note: This data is based on a study of a potent, long-acting ETA antagonist and is intended to be representative.[1]

Signaling Pathways and Workflows

Endothelin-1 Signaling Pathway

The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of an ETA receptor antagonist.

Caption: Endothelin-1 signaling and the inhibitory action of EB-1627.

In-Vivo Pharmacodynamic Experimental Workflow

The following diagram outlines the workflow for the in-vivo pharmacodynamic study.

Caption: Workflow for the in-vivo pharmacodynamic assessment of EB-1627.

Conclusion

While specific public data for a compound named "EB-1627" is not available, the preclinical development profile for a representative potent and selective ETA antagonist demonstrates a clear mechanism of action and robust in-vivo efficacy. The data presented in this guide, though hypothetical, provides a framework for understanding the key studies and data required for the preclinical assessment of such a compound. Further research would be needed to ascertain the specific properties of "EB-1627" if it is indeed a proprietary compound in development.

References

The Pharmacokinetics and Pharmacodynamics of GMX1777: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMX1777, also known as teglarinad, is a systematically administered prodrug that undergoes rapid conversion in vivo to its active metabolite, GMX1778 (formerly CHS-828). GMX1778 is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, GMX1778 depletes intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production, leading to ATP depletion and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on GMX1777 and its active form, GMX1778.

Pharmacokinetics

GMX1777 was developed as a more soluble prodrug of GMX1778 to improve its pharmaceutical properties for intravenous administration.[1] Pharmacokinetic studies have been conducted in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors and lymphomas.

Preclinical Pharmacokinetics

A preclinical study in mice provides the most detailed available pharmacokinetic data for GMX1778 following administration of GMX1777.

Table 1: Preclinical Pharmacokinetic Parameters of GMX1778 in Mice

| Parameter | Value | Conditions |

| Dose of GMX1777 | 75 mg/kg | 24-hour intravenous infusion[1] |

| Steady-State Plasma Concentration (Css) of GMX1778 | ~1 µg/mL | |

| Other PK parameters (Cmax, AUC, t1/2) | Not Publicly Available |

Note: Detailed pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) for GMX1777 and GMX1778 in preclinical models have not been reported in publicly available literature.

Clinical Pharmacokinetics

A Phase I dose-escalation study was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of GMX1777 administered as a 24-hour intravenous infusion every 21 days.[2][3] Preliminary pharmacokinetic data from this trial indicated a rapid and extensive conversion of GMX1777 to GMX1778.[2][3]

Table 2: GMX1777 Phase I Clinical Trial Dose Escalation and MTD

| Dose Level (mg/m²) | Number of Patients | Key Findings |

| 60 | 1 | No toxicities > Grade 1 in Cycle 1[2] |

| 120 | 3 | Grade 2 toxicities observed[2] |

| 160 | Expanded Cohort | Grade 3 pruritus and purpura[2] |

| 200 | Expanded Cohort | Grade 4 GI hemorrhage and thrombocytopenia (Dose-Limiting Toxicity)[2] |

| 140 | Expanded Cohort | Maximum Tolerated Dose (MTD) [3] |

A key observation from the clinical trial was that the exposure to GMX1778 increased in a more than dose-proportional manner with increasing doses of GMX1777.[2] However, specific quantitative data for Cmax, AUC, and half-life for either GMX1777 or GMX1778 from this clinical trial are not publicly available.

Pharmacodynamics

The primary pharmacodynamic effect of GMX1777 is the inhibition of NAMPT by its active metabolite GMX1778, leading to the depletion of intracellular NAD+ levels.

In Vitro Potency

GMX1778 is a potent inhibitor of the NAMPT enzyme.

Table 3: In Vitro Potency of GMX1778

| Parameter | Value |

| NAMPT IC50 | < 25 nM[4][5][6] |

Preclinical Pharmacodynamics

The preclinical study in mice demonstrated a clear link between GMX1777 administration and the desired pharmacodynamic effect in tumors.

Table 4: Preclinical Pharmacodynamic Effects of GMX1777 in Mice

| Dose of GMX1777 | Pharmacodynamic Endpoint | Result | Tumor Models |

| 75 mg/kg (24h IV infusion) | NAD+ Levels in Tumors | Significantly decreased[1] | IM-9 (multiple myeloma), SHP-77 (small-cell lung cancer), HCT-116 (colon carcinoma)[1] |

These findings confirmed that therapeutically relevant concentrations of GMX1778 were achieved in the tumors, leading to the intended biological effect.

Signaling Pathways and Experimental Workflows

GMX1777 Mechanism of Action

The following diagram illustrates the mechanism of action of GMX1777, from its conversion to the active drug GMX1778 to the downstream effects on cellular metabolism.

References

- 1. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of GMX1777 on Tumor Cell Bioenergetics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GMX1777, a pro-drug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, represents a targeted therapeutic strategy against cancer by disrupting cellular bioenergetics. Cancer cells, with their high metabolic rate and reliance on NAD+ for various cellular processes including energy production and DNA repair, are particularly vulnerable to NAMPT inhibition.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of GMX1777, its profound effects on tumor cell bioenergetics, and its synergistic potential with other anti-cancer agents. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions essential for ATP production.[3] Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and gene regulation.[3][4]

Cancer cells exhibit an elevated demand for NAD+ to sustain their rapid proliferation and to counteract the increased DNA damage associated with oncogenic stress.[5][6] Many tumors upregulate the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, making it an attractive target for anti-cancer therapy.[4][5][6] GMX1777 is a systemically available pro-drug that is rapidly converted to its active form, GMX1778, a potent and specific inhibitor of NAMPT.[1][3][6] By inhibiting NAMPT, GMX1778 effectively depletes the intracellular NAD+ pool, leading to a cascade of events that culminate in tumor cell death.[1][3]

Mechanism of Action of GMX1777

The primary mechanism of action of GMX1777 is the inhibition of NAMPT by its active form, GMX1778.[1][3] This inhibition disrupts the NAD+ salvage pathway, which is the main source of NAD+ in mammalian cells.

The NAD+ Salvage Pathway and NAMPT

The NAD+ salvage pathway recycles nicotinamide (NAM), a breakdown product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN). NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

In Vitro Evaluation of Teglarinad Chloride's Cytotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teglarinad Chloride (GMX1777) is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778.[1][2][3] Inhibition of NAMPT disrupts the primary cellular pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, leading to a rapid depletion of cellular NAD+ pools.[4][5] This metabolic disruption culminates in decreased ATP production and the induction of apoptosis in cancer cells, which often exhibit a higher dependency on the NAD+ salvage pathway for survival.[2][5][6] This technical guide provides an in-depth overview of the in vitro evaluation of Teglarinad Chloride's cytotoxic effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

Teglarinad Chloride is rapidly converted in vivo to its active form, GMX1778.[2] GMX1778 competitively inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[4] The resulting NAD+ depletion has several downstream consequences:

-

ATP Depletion: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a cellular energy crisis.[6]

-

Inhibition of NAD+-Dependent Enzymes: Numerous enzymes crucial for DNA repair (e.g., PARPs) and cellular signaling (e.g., sirtuins) rely on NAD+ as a substrate. Their inhibition contributes to the cytotoxic effects.[2][5]

-

Induction of Apoptosis: The combination of energy depletion and cellular stress activates the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]

The cytotoxic effects of GMX1778 can be rescued by exogenous nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which provides an alternative pathway for NAD+ synthesis.[7] However, tumors deficient in NAPRT1 are particularly sensitive to NAMPT inhibition.[7]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of GMX1778 has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Table 1: IC50 Values of GMX1778 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549/ATCC | Non-Small Cell Lung | 11 |

| EKVX | Non-Small Cell Lung | 14 |

| HOP-62 | Non-Small Cell Lung | 13 |

| HOP-92 | Non-Small Cell Lung | 12 |

| NCI-H226 | Non-Small Cell Lung | 15 |

| NCI-H23 | Non-Small Cell Lung | 16 |

| NCI-H322M | Non-Small Cell Lung | 14 |

| NCI-H460 | Non-Small Cell Lung | 13 |

| NCI-H522 | Non-Small Cell Lung | 11 |

| COLO 205 | Colon | 10 |

| HCC-2998 | Colon | 12 |

| HCT-116 | Colon | 9 |

| HCT-15 | Colon | 11 |

| HT29 | Colon | 13 |

| KM12 | Colon | 10 |

| SW-620 | Colon | 12 |

| SF-268 | CNS | 8 |

| SF-295 | CNS | 9 |

| SF-539 | CNS | 10 |

| SNB-19 | CNS | 11 |

| SNB-75 | CNS | 10 |

| U251 | CNS | 5 |

| LOX IMVI | Melanoma | 14 |

| MALME-3M | Melanoma | 13 |

| M14 | Melanoma | 15 |

| SK-MEL-2 | Melanoma | 12 |

| SK-MEL-28 | Melanoma | 16 |

| SK-MEL-5 | Melanoma | 14 |

| UACC-257 | Melanoma | 13 |

| UACC-62 | Melanoma | 15 |

| IGROV1 | Ovarian | 10 |

| OVCAR-3 | Ovarian | 11 |

| OVCAR-4 | Ovarian | 12 |

| OVCAR-5 | Ovarian | 13 |

| OVCAR-8 | Ovarian | 11 |

| SK-OV-3 | Ovarian | 14 |

| 786-0 | Renal | 12 |

| A498 | Renal | 13 |

| ACHN | Renal | 11 |

| CAKI-1 | Renal | 14 |

| RXF 393 | Renal | 12 |

| SN12C | Renal | 13 |

| TK-10 | Renal | 11 |

| UO-31 | Renal | 14 |

| PC-3 | Prostate | 15 |

| DU-145 | Prostate | 16 |

| MCF7 | Breast | 18 |

| MDA-MB-231 | Breast | 15 |

| HS 578T | Breast | 17 |

| BT-549 | Breast | 16 |

| T-47D | Breast | 19 |

Data extracted from literature where cytotoxicity was assessed after 72 hours of exposure to GMX1778.[1]

Apoptosis Induction

GMX1778 induces apoptosis in a time- and concentration-dependent manner. The following table summarizes the percentage of apoptotic cells after treatment with GMX1778 in representative cell lines.

Table 2: Apoptosis Induction by GMX1778

| Cell Line | Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) |

| U251 | 5 | 48 | Increased |

| MCF10A | 50 | 48 | No significant increase |

Data is qualitative as presented in the source material, indicating an increase in apoptosis for the U251 cancer cell line and no significant effect on the non-tumorigenic MCF10A cell line at the tested concentrations.[8]

Experimental Protocols

Cell Viability Assay (Luminescence-based ATP measurement)

This protocol is adapted from studies evaluating the cytotoxicity of GMX1778.[7]

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Teglarinad Chloride (or GMX1778) in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

ATP Measurement: Use a commercial ATP-based luminescence assay kit (e.g., ViaLight™ HS High-Sensitivity Cytotoxicity and Cell Proliferation BioAssay Kit).[9][10]

-

Allow the plate and reagents to equilibrate to room temperature.

-

Add 50 µL of the cell lysis reagent to each well.

-

Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Add 100 µL of the ATP monitoring reagent (containing luciferase and luciferin) to each well.

-

Incubate for 2 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on the methodology used to assess apoptosis following GMX1778 treatment.[8]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with the desired concentrations of Teglarinad Chloride (or GMX1778) and a vehicle control for 48 hours.

-

Cell Harvesting:

-

Collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis for Apoptosis Markers

This protocol provides a general framework for detecting key apoptosis-related proteins.

-

Protein Extraction:

-

Treat cells with Teglarinad Chloride (or GMX1778) for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Visualizing the Molecular Landscape

Signaling Pathway of Teglarinad Chloride-Induced Apoptosis

Caption: Teglarinad Chloride's apoptotic signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining IC50 values.

Logical Relationship of Apoptosis Detection

Caption: Principles of Annexin V/PI apoptosis assay.

References

- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity in Cell using Lonza ViaLight Plus and ToxiLight BioAssays [moleculardevices.com]

- 10. ViaLight® Plus, 500 Tests | Lonza [bioscience.lonza.com]

Methodological & Application

Application Notes and Protocols for Teglarinad Chloride in In Vivo Cancer Models

For Research Use Only.

Introduction

Teglarinad Chloride (also known as GMX1777 and EB-1627) is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778.[1][2] In vivo, Teglarinad Chloride is rapidly converted to GMX1778 through hydrolytic cleavage.[2][3] The inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, leads to a rapid depletion of intracellular NAD+ levels.[2][4] Cancer cells, with their high metabolic rate and reliance on NAD+ for energy production and DNA repair, are particularly vulnerable to NAMPT inhibition.[2] The downstream effects of Teglarinad Chloride-mediated NAMPT inhibition include disruption of DNA repair processes, anti-angiogenic activity, and induction of tumor cell apoptosis, partly through the antagonism of the NF-kB pathway.[1][3][5] These characteristics make Teglarinad Chloride a compelling agent for preclinical and translational cancer research.

These application notes provide an overview of the mechanism of action of Teglarinad Chloride and detailed protocols for its use in in vivo cancer models.

Mechanism of Action

Teglarinad Chloride exerts its anti-tumor effects by targeting a fundamental metabolic vulnerability in cancer cells. As a prodrug, it is systemically converted to the active NAMPT inhibitor GMX1778.

Data from In Vivo Studies

Teglarinad Chloride has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models. A summary of the key findings is presented in the table below.

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Findings |

| Multiple Myeloma | IM-9 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Induced nearly complete tumor regression. A dose of 37.5 mg/kg showed moderate tumor growth reduction.[1] |

| Small-Cell Lung Cancer | SHP-77 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Caused tumor regression.[1][5] |

| Colon Carcinoma | HCT-116 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Resulted in tumor regression.[1][5] |

| Head and Neck Cancer | FaDu | Mouse | 50-100 mg/kg/day, intramuscularly for 5 days | Effective in reducing tumor growth, both as a monotherapy and in combination with radiotherapy.[1][5] |

| Nasopharyngeal Carcinoma | C666-1 | Mouse | 50-100 mg/kg/day, intramuscularly for 5 days | Showed efficacy, with or without local tumor radiotherapy.[1][5] |

| Neuroendocrine Tumor | GOT1 | Nude Mice Xenograft | 100 mg/kg/week (as GMX1778) | Halted tumor growth. In combination with 177Lu-DOTATATE, it led to a maximal tumor volume reduction of 97%.[4] |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with Teglarinad Chloride. Specific details may need to be optimized for different cancer models and research objectives.

Preparation of Teglarinad Chloride for In Vivo Administration

Teglarinad Chloride is a water-soluble compound. The following formulation is a suggested starting point.

Materials:

-

Teglarinad Chloride powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Protocol:

-

Prepare a stock solution of Teglarinad Chloride in DMSO (e.g., 37.5 mg/mL).

-

To prepare the final working solution for injection, use the following ratio (this will yield a concentration of ≥ 3.75 mg/mL):

-

100 µL of DMSO stock solution

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

-

-

Mix the components thoroughly until a clear solution is obtained.

-

The final formulation should be prepared fresh before each administration.

Note: An alternative formulation involves dissolving the DMSO stock solution in 20% SBE-β-CD in Saline.[1]

In Vivo Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with Teglarinad Chloride.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, SHP-77)

-

Appropriate cell culture medium and supplements

-

Immunocompromised mice (e.g., Athymic Nude, SCID)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using standard trypsinization methods and wash with sterile PBS.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 106 cells in 100 µL).

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm3).

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize the animals into treatment and control groups.

-

Administer Teglarinad Chloride or the vehicle control according to the desired dosing regimen (e.g., intravenous infusion or intramuscular injection).

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and animal body weight throughout the study.

-

At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the animals according to IACUC guidelines.

-

Excise tumors for further analysis, such as weighing, histology, or biomarker analysis.

-

Pharmacokinetic Information

In vivo, Teglarinad Chloride is rapidly converted to its active form, GMX1778. In mice, the half-life of Teglarinad Chloride is less than 0.7 hours following intravenous infusion.[1][5] This rapid conversion should be considered when designing pharmacokinetic and pharmacodynamic studies.

Safety and Handling

Teglarinad Chloride is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.

Conclusion

Teglarinad Chloride is a valuable tool for investigating the role of NAMPT in cancer biology and for the preclinical evaluation of NAMPT inhibitors. Its demonstrated efficacy in a variety of in vivo cancer models, coupled with its water solubility, makes it a practical agent for translational research. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound.

References

Application Notes and Protocols for GMX1777 Administration in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of GMX1777 (Teglarinad chloride), a prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, in mouse xenograft models. GMX1777 has demonstrated significant antitumor activity in various preclinical cancer models by depleting intracellular nicotinamide adenine dinucleotide (NAD+) levels, a critical coenzyme for cellular metabolism and DNA repair.[1][2][3][4][5][6]

Mechanism of Action

GMX1777 is rapidly converted to its active form, GMX1778, in vivo.[7] GMX1778 potently inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway from nicotinamide.[4][5][6] This inhibition leads to a rapid decline in cellular NAD+ levels, followed by ATP depletion and ultimately, cancer cell death.[4] Due to their high metabolic rate and reliance on NAD+ for processes like DNA repair, tumor cells are particularly vulnerable to NAMPT inhibition.[4]

Signaling Pathway

The inhibitory action of GMX1777's active form, GMX1778, on the NAD+ salvage pathway is depicted in the following diagram.

Caption: GMX1777's conversion to GMX1778 and subsequent inhibition of NAMPT.

Efficacy in Preclinical Xenograft Models

GMX1777 has shown significant efficacy in a range of human tumor xenograft models. The following table summarizes key quantitative data from various studies.

| Tumor Model | Cell Line | Mouse Strain | GMX1777 Dose and Schedule | Key Findings | Reference(s) |

| Multiple Myeloma | IM-9 | SCID | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |

| Multiple Myeloma | IM-9 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |

| Small-Cell Lung Cancer | SHP-77 | Not Specified | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |

| Colon Carcinoma | HCT-116 | Not Specified | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |

| Colon Carcinoma | HCT-116, HT-29, SW480, SW620 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |

| Fibrosarcoma | HT1080 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |

| Non-Small Cell Lung Cancer | A549 | Not Specified | In combination with pemetrexed | Synergistic therapeutic benefit. | [2][3] |

| Neuroblastoma | MYCN-amplified human neuroblastoma cells | SCID | Metronomic administration | Induced tumor regression and vessel maturation. | [10] |

| Head and Neck Carcinoma | FaDu, C666-1 | Not Specified | 50-100 mg/kg/day, 5 days IM (with or without radiation) | Effective for both tumor types. | [1] |

Experimental Protocols

Below are detailed protocols for the preparation and administration of GMX1777 in mouse xenograft studies, based on methodologies reported in the literature.

Protocol 1: Intravenous (IV) Infusion of GMX1777

This protocol is based on studies demonstrating that prolonged exposure to GMX1778 is critical for its cytotoxic effects.[8][9]

Materials:

-

GMX1777 (Teglarinad chloride)

-

Vehicle for dissolution (e.g., 20% SBE-β-CD in Saline, or a formulation of DMSO, PEG300, Tween-80, and Saline)[1]

-

Sterile syringes and needles

-

Infusion pump

-

Catheters for intravenous administration

-

Tumor-bearing mice

Procedure:

-

GMX1777 Formulation:

-

Prepare a stock solution of GMX1777 in an appropriate solvent like DMSO.[1]

-

For the working solution, dilute the stock solution in the chosen vehicle. For example, to achieve a 3.75 mg/mL solution, add 100 μL of a 37.5 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in Saline.[1]

-

It is recommended to prepare the working solution fresh on the day of use.[1]

-

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for continuous infusion.

-

-

GMX1777 Administration:

-

Load the GMX1777 solution into a syringe and mount it on an infusion pump.

-

Connect the syringe to the indwelling catheter.

-

Administer GMX1777 via continuous intravenous infusion over a 24-hour period at a dose of 75 mg/kg.[8][9] This dose has been shown to achieve steady-state plasma levels of the active compound GMX1778 of approximately 1 µg/mL.[8]

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity.

-

Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.

-

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., NAD+ level measurement).

-

Protocol 2: Intramuscular (IM) Injection of GMX1777

Intramuscular administration provides an alternative route that has also proven effective in preclinical models.[9]

Materials:

-

GMX1777 (Teglarinad chloride)

-

Vehicle for dissolution (e.g., Corn oil)[1]

-

Sterile syringes and needles (27-30 gauge)

-

Tumor-bearing mice

Procedure:

-

GMX1777 Formulation:

-

Prepare a stock solution of GMX1777 in DMSO.

-

Dilute the stock solution in corn oil to the desired final concentration. For example, to prepare a 3.75 mg/mL solution, add 100 μL of a 37.5 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly.[1]

-

-

GMX1777 Administration:

-

Administer GMX1777 via intramuscular injection into the hind limb of the mouse.

-

A typical effective dosing regimen is 100 mg/kg administered daily for 5 consecutive days.[9]

-

-

Monitoring:

-

Monitor the animals for any adverse reactions at the injection site and systemically.

-

Measure tumor growth as described in Protocol 1.

-

Collect tissues for analysis at the study endpoint.

-

Experimental Workflow

The following diagram outlines a typical workflow for a mouse xenograft study involving GMX1777.

Caption: A generalized workflow for conducting a GMX1777 mouse xenograft study.

Safety and Rescue Agent

It is important to note that nicotinic acid can act as a rescue agent to protect against GMX1777-induced toxicity.[5][6][8] This is because nicotinic acid can be utilized by the Preiss-Handler pathway to synthesize NAD+, bypassing the NAMPT-dependent salvage pathway that is inhibited by GMX1778.

Conclusion

GMX1777 is a promising anticancer agent with a well-defined mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this NAMPT inhibitor in various cancer models. Careful consideration of the administration route and schedule is crucial for maximizing its efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synergy between the NAMPT inhibitor GMX1777(8) and pemetrexed in non-small cell lung cancer cells is mediated by PARP activation and enhanced NAD consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Teglarinad Chloride with Radiotherapy in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining Teglarinad Chloride (also known as GMX1777), a prodrug of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, with radiotherapy for cancer treatment. The protocols are based on published preclinical data and are intended to serve as a guide for designing and executing similar studies.

Introduction

Teglarinad Chloride is a water-soluble prodrug that rapidly converts in vivo to GMX1778, a potent inhibitor of NAMPT.[1] NAMPT is a key enzyme in the NAD+ salvage pathway, which is critical for maintaining intracellular NAD+ levels.[2][3] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for energy production and DNA repair.[1][4] Radiotherapy, a cornerstone of cancer treatment, induces DNA damage in tumor cells.[5] By depleting NAD+ pools, Teglarinad Chloride is hypothesized to enhance the efficacy of radiotherapy by interfering with DNA repair mechanisms and promoting tumor cell death.[6][7] Preclinical studies have demonstrated that this combination can lead to synergistic cytotoxicity and significant tumor growth delay.[7][8]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the combination of Teglarinad Chloride (GMX1777) and radiotherapy.

Table 1: In Vitro Cytotoxicity of GMX1777 in Head and Neck Cancer Cell Lines [7][8]

| Cell Line | GMX1777 IC50 (nmol/L) |

| FaDu | 10 |

| C666-1 | 5 |

Table 2: In Vivo Antitumor Efficacy of GMX1777 in Combination with Radiotherapy in Head and Neck Cancer Xenograft Models [7][8]

| Xenograft Model | Treatment Group | Outcome |

| FaDu | GMX1777 + Radiotherapy | Complete tumor disappearance for 50 days |

| C666-1 | GMX1777 + Radiotherapy | Complete tumor disappearance for 20 days |

Signaling Pathway

The combination of Teglarinad Chloride and radiotherapy leverages a multi-faceted attack on cancer cells, primarily centered around the depletion of NAD+ and the subsequent inhibition of critical cellular processes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of Teglarinad Chloride and radiotherapy in a preclinical setting.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Teglarinad Chloride and assess its synergistic effect with radiotherapy in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., FaDu, C666-1)

-

Complete cell culture medium

-

Teglarinad Chloride (GMX1777)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

-

Irradiator (X-ray or gamma-ray source)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Teglarinad Chloride in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control group.

-

Irradiation: For combination studies, irradiate the plates with a single dose of 2-4 Gy.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-irradiated control. Determine the IC50 values for Teglarinad Chloride alone and in combination with radiotherapy. Combination index (CI) values can be calculated to assess synergy.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of Teglarinad Chloride in combination with radiotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., FaDu)

-

Teglarinad Chloride (GMX1777) formulated for in vivo administration

-

Calipers

-

Animal irradiator

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Teglarinad Chloride alone, Radiotherapy alone, Teglarinad Chloride + Radiotherapy).

-

Treatment Administration:

-

Teglarinad Chloride: Administer Teglarinad Chloride via the desired route (e.g., intravenous, intramuscular) at a predetermined dose and schedule (e.g., 50-100 mg/kg/day for 5 days).[9]

-

Radiotherapy: Deliver a fractionated dose of radiation (e.g., 2 Gy per fraction for 5 consecutive days) to the tumors using a shielded irradiator.

-

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or regression.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.

Experimental Workflow Diagram

Conclusion

The combination of Teglarinad Chloride with radiotherapy presents a promising therapeutic strategy for the treatment of various cancers, particularly those with high metabolic activity and reliance on the NAD+ salvage pathway. The preclinical data strongly support the synergistic interaction between these two modalities, leading to enhanced tumor cell killing and delayed tumor growth. The protocols outlined in these application notes provide a framework for further investigation into this combination, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy of combining GMX1777 with radiation therapy for human head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Teglarinad chloride | NAMPT | TargetMol [targetmol.com]

Application Notes and Protocols for GMX1777 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the preclinical evaluation of GMX1777 in animal models. GMX1777 is a prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).

Mechanism of Action

GMX1778 inhibits NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[1][2] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By depleting intracellular NAD+ levels, GMX1778 disrupts these essential functions, leading to ATP depletion, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[1][3]

Recommended Dosage and Administration

The optimal dosage and administration route for GMX1777 can vary depending on the tumor model and experimental objectives. Below is a summary of reported dosages from preclinical studies.

Table 1: Recommended Dosage of GMX1777 in Rodent Models

| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |

| Mouse (Xenograft) | Multiple Myeloma (IM-9) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |

| Mouse (Xenograft) | Small-Cell Lung (SHP-77) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |

| Mouse (Xenograft) | Colon Carcinoma (HCT-116) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |

| Mouse (Xenograft) | Neuroblastoma (IMR-32) | 15 mg/kg/day | Subcutaneous (s.c.) | Daily (Metronomic) | [4] |

| Mouse (Xenograft) | Neuroblastoma (IMR-32) | 7.5 mg/kg/day | Subcutaneous (s.c.) | Daily (Metronomic) | [4] |

Experimental Protocols

Preparation of GMX1777 for In Vivo Administration

3.1.1. Intravenous (IV) Infusion

-

Vehicle: 10 mM citrate buffer (pH 4.8).

-

Preparation:

-

Dissolve GMX1777 in 10 mM citrate buffer (pH 4.8) to the desired concentration.

-

Sterile-filter the solution through a 0.22 µm filter before administration.

-

3.1.2. Subcutaneous (s.c.) Injection

-

Vehicle: Sterile saline (0.9% NaCl).

-

Preparation:

-

Suspend GMX1777 in sterile saline to the desired concentration.

-

Vortex thoroughly to ensure a uniform suspension before each injection. For the active form, GMX1778, a 20 mg/mL suspension in 2% carboxymethyl cellulose in 0.9% saline has been used.

-

Pharmacokinetic (PK) Analysis

Objective: To determine the plasma concentration of the active metabolite GMX1778 over time.

Protocol:

-

Administer GMX1777 to mice as per the selected route and dose.

-

Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify GMX1778 concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacodynamic (PD) Analysis: NAD+ Level Measurement

Objective: To assess the in vivo target engagement of GMX1777 by measuring NAD+ levels in tumor tissue.

Protocol:

-

At the end of the treatment period, euthanize the animals and excise the tumors.

-

Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

-

For NAD+ extraction:

-

Homogenize a weighed portion of the frozen tumor tissue (e.g., 20-50 mg) in an acidic extraction buffer (e.g., 0.5 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Neutralize the supernatant with a potassium carbonate solution.

-

-

Measure NAD+ levels in the neutralized extracts using a commercial NAD/NADH assay kit (e.g., enzymatic cycling assay) according to the manufacturer's instructions.

-

Normalize the NAD+ levels to the initial tissue weight or total protein concentration.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of GMX1777 in a xenograft model.

Protocol:

-

Implant tumor cells subcutaneously into the flank of immunocompromised mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer GMX1777 or vehicle control according to the desired schedule.

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the animals regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).

Toxicity Monitoring

Objective: To assess the safety and tolerability of GMX1777 in animal models.

Protocol:

-

Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), activity level, and behavior.

-

Body Weight: Record the body weight of each animal at least twice weekly. A significant body weight loss (>15-20%) is a common endpoint.

-

Complete Blood Count (CBC): Collect blood samples periodically (e.g., weekly) to monitor for hematological toxicities such as thrombocytopenia and lymphopenia.

-

Serum Chemistry: At the end of the study, collect blood for serum chemistry analysis to assess liver and kidney function.

-

Histopathology: Collect major organs (liver, kidney, spleen, etc.) at necropsy for histopathological examination to identify any treatment-related tissue damage.

Visualizations

Signaling Pathway of GMX1778

Caption: GMX1778 inhibits NAMPT, leading to NAD+ depletion and downstream effects.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study of GMX1777.

References

Application Note and Protocols for Assaying NAMPT Inhibition Following Teglarinad Chloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism, DNA repair, and signaling.[1] In many cancers, NAMPT is overexpressed, making it a compelling target for therapeutic intervention.[2] Teglarinad Chloride (also known as GMX1777) is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent NAMPT inhibitor.[3][4] GMX1778 exerts its cytotoxic effects by depleting intracellular NAD+ levels, leading to a cascade of events including impaired energy metabolism and ultimately, cell death.[4][5][6] This application note provides detailed protocols for assaying the inhibitory activity of Teglarinad Chloride on NAMPT.

Mechanism of Action

Teglarinad Chloride is a prodrug of GMX1778, which selectively inhibits the enzymatic activity of NAMPT.[4] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[1][7] The resulting depletion of the cellular NAD+ pool affects numerous downstream processes, including the function of NAD+-dependent enzymes such as PARPs and sirtuins, leading to impaired DNA repair and altered gene expression.[1][8] The reduction in NAD+ also impacts cellular energy metabolism, including glycolysis.[5]

Signaling Pathway

The inhibition of NAMPT by Teglarinad Chloride (via its active form GMX1778) initiates a cascade of intracellular events. A simplified representation of this pathway is provided below.

References

- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

Application Notes and Protocols: Investigating the Effects of EB-1627 on DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-1627 is a potent, selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, critical components of the DNA damage response (DDR) network. PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1][2] In cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1][2][3] This mechanism of synthetic lethality makes PARP inhibitors a promising therapeutic strategy for cancers with HR deficiencies.[1][3]

These application notes provide a summary of the effects of EB-1627 on key DNA repair pathways and detailed protocols for investigating its mechanism of action in a laboratory setting.

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies of EB-1627, highlighting its potency and selectivity in cancer cell lines with and without BRCA mutations.

Table 1: In Vitro Potency of EB-1627 in Cancer Cell Lines

| Cell Line | BRCA1/2 Status | PARP Inhibition (IC50) | Cell Viability (IC50) |

| HCC1937 | BRCA1 mutant | 0.8 nM | 15 nM |

| CAPAN-1 | BRCA2 mutant | 1.1 nM | 25 nM |

| MDA-MB-231 | BRCA wild-type | 1.5 nM | >10 µM |